molecular formula C20H31N3O2 B5592791 [(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol

[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol

Cat. No.: B5592791
M. Wt: 345.5 g/mol
InChI Key: GXFNFXNRYWYMPU-IAGOWNOFSA-N
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Description

[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.24162724 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Molecular Structure Analysis : A study on the synthesis and characterization of complex molecules demonstrates the application of chiral chromatography and hydrogenation processes in producing compounds with specific configurations. The structural analysis revealed the absolute configuration of the pyrrolopiperidine fragment, providing insights into the molecular architecture of similar compounds (Huichun Zhu et al., 2009).
  • Cyclopalladation Processes : Research on the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine explores the chemical reactions involving palladium, highlighting the synthesis pathways and the structural characterization of the resultant complexes. This work provides a basis for understanding the reactivity of thioamides with palladium(II) and its implications for creating new compounds (Y. Nojima et al., 1996).

Potential Applications

  • Photophysical Properties : The study of photophysical properties of hemicyanine dyes in various solvents, including ionic and nonionic types, sheds light on the fluorescence behavior of similar compounds. This research can inform the design of materials with specific optical properties for applications in sensors or organic electronics (T. Shim et al., 2008).
  • Corrosion Inhibition : The investigation into 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic environments illustrates how structural modifications of the compound can lead to applications in protecting metals from corrosion. This highlights a potential application in industrial processes and materials science (Corrosion Science, 2017).

Computational Chemistry Insights

  • DFT Studies : A mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides computational insights into the electronic structure and potential reactivity of the compound. This research offers a foundation for designing new molecules with enhanced properties for various applications (R. N. Singh et al., 2014).

Safety and Hazards

The safety symbol for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is GHS07, and the signal word is Warning . The hazard statements include H302 . The precautionary statements include P264-P270-P301+P312-P330-P501 .

Future Directions

The compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a related compound of Tofacitinib . It can be used to prepare janus kinase 1 selective inhibitor , which suggests potential applications in the treatment of autoimmune diseases.

Properties

IUPAC Name

[2-(dimethylamino)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-21(2)19-9-5-4-8-18(19)20(25)23-13-16(17(14-23)15-24)12-22-10-6-3-7-11-22/h4-5,8-9,16-17,24H,3,6-7,10-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFNFXNRYWYMPU-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)N2CC(C(C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC=C1C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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